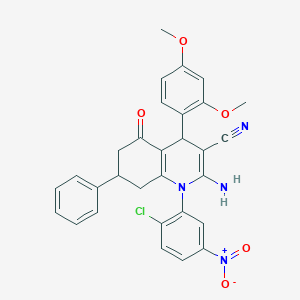
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitro, chloro, and amino functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Functional Group Introduction:
Final Assembly: The final compound is assembled by coupling the quinoline core with the appropriate aromatic rings and functional groups through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Corresponding oxides of the amino and phenyl groups
Reduction: Amino derivatives of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro and amino groups play a crucial role in these interactions, facilitating binding to the target molecules and disrupting their normal function.
相似化合物的比较
Similar Compounds
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: Similar structure but lacks the phenyl group at the 7-position.
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-METHYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: Similar structure but has a methyl group instead of a phenyl group at the 7-position.
Uniqueness
The presence of the phenyl group at the 7-position in 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE distinguishes it from other similar compounds. This structural feature may contribute to its unique biological activities and interactions with molecular targets.
属性
分子式 |
C30H25ClN4O5 |
|---|---|
分子量 |
557g/mol |
IUPAC 名称 |
2-amino-1-(2-chloro-5-nitrophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H25ClN4O5/c1-39-20-9-10-21(27(15-20)40-2)28-22(16-32)30(33)34(24-14-19(35(37)38)8-11-23(24)31)25-12-18(13-26(36)29(25)28)17-6-4-3-5-7-17/h3-11,14-15,18,28H,12-13,33H2,1-2H3 |
InChI 键 |
OLBYAZHIHOFXNR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)N)C#N)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)N)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446228.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-phenoxyacetohydrazide](/img/structure/B446229.png)
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B446230.png)
![N-[4-(N-{4-[(2-bromophenoxy)methyl]benzoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B446233.png)
![3-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-6-ethyl-1-benzothiophene-2-carbohydrazide](/img/structure/B446234.png)
![2-[(2-METHOXY-5-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZAMIDE](/img/structure/B446235.png)
![N~1~-(2-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE](/img/structure/B446236.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-[(2-ethoxy-1-naphthoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B446237.png)
![N'-benzylidene-2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B446238.png)
![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B446240.png)
![Ethyl 4-(2-naphthyl)-2-[(3-pyridylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B446242.png)
![2-fluoro-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B446246.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B446248.png)
![3-BROMO-N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B446249.png)
